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molecular formula C14H16O2 B8794839 2-(2-Oxo-2-phenylethyl)cyclohexanone CAS No. 33553-23-0

2-(2-Oxo-2-phenylethyl)cyclohexanone

Cat. No. B8794839
M. Wt: 216.27 g/mol
InChI Key: AIZCLPNQLZSCJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03997557

Procedure details

A solution of 60.9 g (0.31 mole) of phenacyl bromide in 150 ml. of toluene is added dropwise with stirring to a refluxing solution of 46.6 g of 1-pyrrolidino-1-cyclohexene in 150 ml. of toluene. The mixture is heated under reflux for 2 hours, diluted with 150 ml. of water, refluxed for 3 hours and cooled. The layers are separated and the aqueous phase is extracted with ether. The organic solution is dried and concentrated to an oil. The oil is distilled to give an orange liquid which solidifies. The resulting solid is recrystallized from an ether petroleum mixture to give 2-phenacylcyclohexanone as tan crystals, m.p. 44°-45° C.
Quantity
60.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
46.6 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3].[C:11]1(C)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.N1(C2CCCCC=2)CCCC1.[OH2:29]>>[CH2:1]([CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][C:11]1=[O:29])[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[O:3]

Inputs

Step One
Name
Quantity
60.9 g
Type
reactant
Smiles
C(C(=O)C1=CC=CC=C1)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
46.6 g
Type
reactant
Smiles
N1(CCCC1)C1=CCCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with 150 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic solution is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled
CUSTOM
Type
CUSTOM
Details
to give an orange liquid which
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized from an ether petroleum mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)C1=CC=CC=C1)C1C(CCCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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